molecular formula C8H15N3 B1481395 1-(2-Aminoethyl)piperidine-4-carbonitrile CAS No. 2095410-62-9

1-(2-Aminoethyl)piperidine-4-carbonitrile

Cat. No.: B1481395
CAS No.: 2095410-62-9
M. Wt: 153.22 g/mol
InChI Key: OCVTYSNXVNWYQR-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidine-4-carbonitrile is a synthetic piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are among the most important structural fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . This compound features a piperidine core substituted with a carbonitrile group and a 2-aminoethyl side chain, making it a versatile and valuable building block for the synthesis of more complex, biologically active molecules. The carbonitrile group at the 4-position is a key functional handle that can be readily transformed into other functionalities, such as amines or guanidines, to fine-tune the properties of target compounds . The 2-aminoethyl extension on the piperidine nitrogen increases molecular flexibility and provides a point of attachment for additional pharmacophoric elements. This structural motif is highly relevant in the design of compounds targeting the central nervous system, as the piperidine scaffold is a privileged structure in neuropharmacology . Furthermore, the piperidine ring can be efficiently synthesized via hydrogenation methods from corresponding pyridine precursors, a well-established and strategic approach in modern organic synthesis . This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(2-aminoethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVTYSNXVNWYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Aminoethyl)piperidine-4-carbonitrile, a compound with the CAS Number 2095410-63-0, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C₉H₁₄N₄
  • Molecular Weight : 226.15 g/mol
  • Structure : The compound features a piperidine ring with an aminoethyl group and a carbonitrile substituent, which are crucial for its biological interactions.

This compound has shown promising interactions with various biological targets, particularly in cancer therapy and enzyme inhibition. Notably, it has been explored for its binding affinity with kinases such as VEGFR-2, ERK-2, and Abl-1, which are significant in cancer progression and treatment.

In Vitro Studies

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • HepG2 Cells : A representative derivative demonstrated an IC50 value of 11.3 μM, inducing significant apoptosis in liver cancer cells .
  • K562 Cells : Another derivative showed an IC50 of 4.5 μM against this cell line, which is characterized by hyperactivity of the mentioned kinases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameTarget KinasesIC50 (μM)Notes
This compoundVEGFR-2, ERK-2, Abl-111.3Induces apoptosis in HepG2 cells
N-(2-aminoethyl)piperidine-4-carboxamideVEGFR-2, ERK-2, Abl-14.5Higher potency against K562 cells
1-PiperidinecarbonitrileVariousN/AUsed in cycloaddition reactions

Cancer Treatment

A study focused on the synthesis of N-(4-(naphthaen-1-yl)acetamido)ethyl-piperidin-4-yl derivatives demonstrated that these compounds could inhibit multiple kinases involved in tumor growth. This multitarget approach is advantageous for developing effective cancer therapies .

Alzheimer's Disease Research

Piperidine derivatives have also been investigated for their potential in treating Alzheimer's disease. Compounds incorporating piperidine structures have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline . The introduction of piperidine moieties has been linked to improved bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1-(2-Aminoethyl)piperidine-4-carbonitrile, differing primarily in substituents and their pharmacological profiles:

Piperazine Derivatives with Thiazol Substituents
  • 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine (2a–k) and 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine (3a, b, 4a–d) Key Findings:
  • Thiazol-5-yl derivatives (3a, b, 4a–d) exhibited significantly higher H3 receptor antagonist potency (pA2 up to 8.27) compared to thiazol-4-yl analogs (2a–k) .
  • Implications: Substituent positioning (e.g., thiazol-4-yl vs. 5-yl) critically influences receptor affinity, suggesting similar sensitivity in piperidine-based compounds.
Piperidine-4-carbonitrile Derivatives with Aromatic Substituents
  • 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile (4) Synthesis: Prepared via cross-coupling (88% yield) as a white solid . Properties: The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the polar aminoethyl group in the target compound.
  • 1-(2-Aminophenyl)piperidine-4-carbonitrile Properties: Molecular weight 201.27 g/mol; soluble in DMSO. The aromatic amine may alter binding kinetics compared to aliphatic amines .
Alkyl- and Carbonyl-Substituted Piperidines
  • 1-(4-Oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile (10a) Synthesis: Produced as a colorless oil via hydroxylation/amination .

Comparative Data Table

Compound Name Substituents Biological Activity (pA2) Physicochemical Properties Synthesis Yield/Notes Reference
This compound 2-Aminoethyl, CN at 4-position Not reported Inferred polar due to amine group Not detailed in evidence N/A
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine Thiazol-5-yl, aminoethyl, n-propyl 8.27 (H3 antagonist) Optimal chain length = 3 methylenes Moderate to high activity
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile Trifluoromethylphenyl, CN at 4-position Not reported 88% yield, white solid, lipophilic Efficient cross-coupling
1-(2-Aminophenyl)piperidine-4-carbonitrile 2-Aminophenyl, CN at 4-position Not reported Soluble in DMSO, MW 201.27 g/mol Research use only

Key Insights

  • Substituent Effects: Aminoethyl vs. Aromatic Amines: Aliphatic amines (e.g., 2-aminoethyl) may improve solubility and hydrogen-bonding capacity, whereas aromatic amines (e.g., 2-aminophenyl) could enhance π-π interactions in receptor binding. Electron-Withdrawing Groups: Trifluoromethyl and carbonyl groups (e.g., 10a, 12) increase stability but may reduce solubility compared to aminoethyl derivatives.
  • Synthetic Accessibility : Piperidine-4-carbonitrile derivatives are often synthesized via cross-coupling or nucleophilic substitution, with yields exceeding 80% in optimized conditions .

Preparation Methods

General Synthetic Approaches to Piperidine Derivatives

Piperidine derivatives, including 1-(2-aminoethyl)piperidine-4-carbonitrile, are commonly synthesized through multi-step sequences involving:

  • Reductive amination and cyclization : Amino groups are introduced via reductive amination of aldehydes or ketones, followed by intramolecular cyclization to form the piperidine ring system.
  • Hydrogenation of pyridine precursors : Pyridine rings can be selectively hydrogenated to piperidine under mild catalytic conditions, preserving or transforming substituents as desired.
  • Functional group interconversions : Introduction of nitrile groups typically involves nucleophilic substitution or cyanation reactions on appropriate intermediates.

Recent literature highlights the importance of chemoselective hydrogenation and multi-stage one-pot processes to optimize yields and stereoselectivity in piperidine synthesis.

Experimental Data from Related Preparations

A specific experimental example involving 1-(2-aminoethyl)piperidine derivatives was reported, where 1-(2-aminoethyl)piperidin-4-ol was used as a nucleophile in coupling reactions under mild conditions (20°C, 19 hours) with N-ethyl-N,N-diisopropylamine as base. The crude mixture was purified by preparative HPLC to yield the target compound as a solid.

Parameter Details
Starting material 1-(2-aminoethyl)piperidin-4-ol
Base N-ethyl-N,N-diisopropylamine
Temperature 20°C
Reaction time 19 hours
Purification method Preparative HPLC
Yield 57 mg (from 0.4 mmol scale)
Characterization 1H-NMR, LC-MS

This procedure demonstrates the feasibility of introducing aminoethyl groups on piperidine rings and subsequent purification strategies.

Process Optimization and Catalyst Selection

  • Hydrogenation steps in piperidine synthesis benefit from catalysts such as palladium on charcoal, platinum, rhodium(I) complexes with ferrocene ligands, and ruthenium(II) complexes with chiral bisphosphorus ligands for enantioselective outcomes.
  • Transfer hydrogenation using formaldehyde and palladium catalysts under mild heating (up to 90-95°C) has been reported for methylation of piperidine carboxylic acids, indicating the utility of transfer hydrogenation in piperidine functionalization.
  • Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) enable functionalization of piperidine intermediates at ambient temperature, avoiding cryogenic conditions.

Summary Table of Key Preparation Methods and Conditions

Method Key Reagents/Catalysts Conditions Notes Reference
Reductive amination 2-aminoacetaldehyde, Ru(II)/Rh(I) catalysts Mild hydrogenation, room temp to 70°C Stereoselective; high yield
Nucleophilic substitution 2-bromoethylamine, base (e.g., amines) Ambient to mild heating Aminoethylation of piperidine nitrogen Inferred
Transfer hydrogenation Formaldehyde, Pd/C, formic acid 90-95°C, ambient pressure Methylation of piperidine carboxylic acids
Grignard reaction Isopropylmagnesium chloride/LiCl Ambient temperature (18-25°C) Functionalization of piperidine intermediates
Coupling with aminoethyl piperidin-4-ol N-ethyl-N,N-diisopropylamine 20°C, 19 hours Purification by preparative HPLC

The preparation of this compound involves strategic functionalization of the piperidine ring via reductive amination, nucleophilic substitution, and hydrogenation techniques. Advances in catalytic hydrogenation and transfer hydrogenation have enhanced the efficiency and selectivity of these transformations. Experimental data confirm the successful introduction of aminoethyl groups under mild conditions with purification by preparative chromatography. The choice of catalysts and reaction conditions critically influences yield, stereoselectivity, and product purity.

This synthesis area remains active, with ongoing research focusing on optimizing catalyst systems and one-pot procedures to streamline production of functionalized piperidines such as this compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.